Taxuspine B

概要

説明

Taxuspine B is a natural product derived from the Japanese yew, Taxus cuspidata Sieb. et Zucc. It belongs to the class of taxanes, which are diterpenoids known for their complex structures and significant biological activities. This compound, along with other taxanes, has been studied for its potential in overcoming multidrug resistance in cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Taxuspine B is typically isolated from the stems and leaves of the Japanese yew. The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques.

Industrial Production Methods: Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .

化学反応の分析

Types of Reactions: Taxuspine B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Chemistry and Synthesis

Taxuspine B serves as a model compound for studying the synthesis and reactivity of taxanes. Researchers utilize it to explore the chemical properties of taxanes, which can lead to the development of new synthetic methodologies and derivatives with enhanced biological activity. Its unique structure provides insights into the modifications that can improve efficacy or reduce toxicity.

Inhibition of Multidrug Resistance (MDR)

One of the most promising applications of this compound is its potential to overcome multidrug resistance in cancer cells. Studies indicate that this compound can inhibit the activity of P-glycoprotein (P-gp), a protein that pumps drugs out of cells, thereby reducing the effectiveness of chemotherapy . This property is crucial in enhancing the accumulation of other chemotherapeutic agents within resistant cancer cells.

Anticancer Studies

Research has demonstrated that this compound shows weak cytotoxicity against various cancer cell lines, including murine lymphoma L1210 and human epidermoid carcinoma KB cells. In vivo studies have indicated that it can enhance the chemotherapeutic effects of vincristine in specific tumor models, suggesting its utility as an adjunct therapy .

Potential Cardiac Applications

Recent investigations have highlighted this compound's potential as an antiarrhythmic drug. It has been shown to inhibit sodium and calcium currents in cardiac tissue, which could lead to new treatments for heart conditions . This dual action on both calcium and sodium channels positions this compound as a candidate for further exploration in cardiovascular therapies.

Case Study: Enhancing Chemotherapy Efficacy

In a study involving P388/VCR-bearing mice, Taxuspine C (a related compound) was found to enhance the effects of vincristine without exhibiting significant cytotoxicity itself . This finding underscores the potential for this compound and its analogs to improve existing chemotherapy regimens by mitigating resistance mechanisms.

Future Directions in Drug Development

The ongoing research into this compound's pharmacokinetics and bioavailability presents opportunities for developing more effective formulations. Its low solubility poses challenges that researchers are actively addressing through various delivery systems aimed at improving therapeutic outcomes .

作用機序

Taxuspine B exerts its effects primarily by inhibiting the drug transport activity of P-glycoprotein, a protein that pumps drugs out of cells and contributes to multidrug resistance in cancer cells. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, enhancing their efficacy . Additionally, this compound may interfere with microtubule dynamics, similar to other taxanes, thereby inhibiting cell division and inducing apoptosis in cancer cells .

類似化合物との比較

Paclitaxel: A well-known taxane used in cancer therapy.

Docetaxel: Another taxane with similar applications in oncology.

Cabazitaxel: A taxane used to treat hormone-refractory prostate cancer.

Uniqueness of Taxuspine B: this compound is unique due to its specific ability to inhibit P-glycoprotein, making it particularly valuable in overcoming multidrug resistance in cancer cells. While other taxanes like paclitaxel and docetaxel also have significant anticancer activity, this compound’s distinct mechanism of action and its origin from the Japanese yew set it apart .

生物活性

Taxuspine B is a compound derived from the Taxus genus, particularly known for its diverse biological activities, including anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a diterpenoid compound closely related to other taxanes, such as paclitaxel. It has garnered attention due to its ability to interact with various biological targets, particularly in the context of multidrug resistance (MDR) in cancer therapy. The compound's structure allows it to modulate the activity of P-glycoprotein (P-gp), a key player in drug efflux and resistance mechanisms.

-

P-Glycoprotein Inhibition :

- This compound has been shown to inhibit P-glycoprotein, which is responsible for the efflux of chemotherapeutic agents from cancer cells. This inhibition can enhance the accumulation of drugs within cells, potentially reversing MDR.

- In studies, derivatives of this compound demonstrated varying degrees of P-gp inhibition with IC50 values ranging from to .

- Antitumor Activity :

- Pharmacophore Modeling :

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | IC50 (M) | Activity Type | Notes |

|---|---|---|---|

| This compound | P-gp Inhibitor | Effective in reversing MDR | |

| Derivative 6 | P-gp Inhibitor | Notable for structural modifications | |

| Derivative 5 | No significant activity | MRP Transporter Modulator | Interaction primarily with MRP transporters |

Case Study: Efficacy Against Cancer Cell Lines

In a study involving human T-lymphoma cells (L5178), this compound derivatives were assessed for their ability to inhibit P-gp-mediated transport. The results indicated that certain derivatives significantly increased the intracellular concentration of chemotherapeutic agents compared to controls .

Additional Pharmacological Properties

Beyond its role in reversing MDR, this compound and its analogs have shown potential in other areas:

- Antibacterial Activity : Some derivatives exhibit antibacterial properties, suggesting a broader therapeutic potential beyond oncology .

- Anti-inflammatory Effects : Preliminary studies indicate that Taxus compounds may also possess anti-inflammatory activities, which could be beneficial in treating various inflammatory conditions .

Challenges and Future Directions

Despite the promising biological activities associated with this compound, challenges remain in its clinical application:

- Synthesis and Yield : The natural extraction of Taxus compounds is often limited by low yields, necessitating synthetic approaches for adequate supply .

- Sustainability : The conservation of Taxus species is critical due to overharvesting for pharmaceutical purposes. Research into sustainable practices and synthetic alternatives is essential .

特性

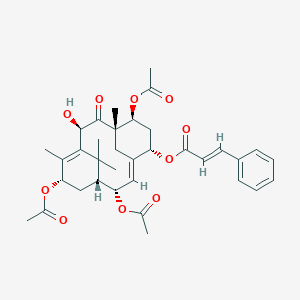

IUPAC Name |

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMXWLFXARITCC-CRMVJMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Taxuspine B and where is it found?

A1: this compound is a taxane diterpene natural product. It has been isolated from the ethanol extract of the aerial parts of Taxus yunnanensis [] and the twigs and leaves of Taxus chinensis var. mairei [].

Q2: What is the structure of this compound?

A2: While the provided abstracts don't give the full structural details of this compound, they do mention the isolation of a related compound, 2-decacetyl this compound, from Taxus mairei []. This suggests that this compound likely possesses an acetate group at the C-2 position, which is absent in the 2-decacetyl derivative. Further structural elucidation would require access to the full research articles and their spectral data.

Q3: Are there any other interesting structural analogs of this compound found in nature?

A3: Yes, the research highlights a few structurally fascinating analogs:

- Dantaxusin A and B: Isolated alongside this compound from Taxus yunnanensis, these compounds showcase structural variations in the taxane skeleton, particularly in the presence and position of cinnamoyl and acetyl groups [].

- 2-Deacetoxytaxinine J: Also co-occurring with this compound in Taxus yunnanensis, this compound emphasizes the structural diversity within this species, with variations in the C-2 substituent [].

- 2-Decacetyl this compound: This compound, identified in Taxus mairei, provides valuable insights into the structure of this compound itself, hinting at the presence of an acetate group at the C-2 position in this compound [].

Q4: What analytical techniques are typically used to characterize compounds like this compound?

A4: The provided abstracts highlight the use of 1D and 2D NMR spectroscopy and HRMS for structural elucidation of this compound and its analogs [, ]. These techniques are standard in natural product chemistry for determining the structure and connectivity of atoms within a molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。